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molecular formula C7H8N2O B135995 (1-Ethoxyethylidene)malononitrile CAS No. 5417-82-3

(1-Ethoxyethylidene)malononitrile

Cat. No. B135995
M. Wt: 136.15 g/mol
InChI Key: BOSVWXDDFBSSIZ-UHFFFAOYSA-N
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Patent
US08822447B2

Procedure details

Into a 250-mL 3-necked round-bottom flask, was placed malononitrile (20.4 g, 309.09 mmol, 1.00 equiv) at room temperature. To the resulting mixture was then added 1,1,1-triethoxyethane (50 g, 308.64 mmol, 1.00 equiv), in portions at room temperature. To the resulting mixture was then added acetic anhydride (72 g, 705.88 mmol, 2.28 equiv), in portions at room temperature. The resulting solution was heated to reflux for 3 hr. The resulting mixture was concentrated under vacuum, then cooled with a water/ice bath. The solids were collected by filtration to yield 2-(1-ethoxyethylidene)malononitrile as a white solid.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
72 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[CH2:6]([O:8][C:9](OCC)(OCC)[CH3:10])[CH3:7].C(OC(=O)C)(=O)C>>[CH2:6]([O:8][C:9](=[C:2]([C:1]#[N:5])[C:3]#[N:4])[CH3:10])[CH3:7]

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
C(CC#N)#N
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C(C)OC(C)(OCC)OCC
Step Three
Name
Quantity
72 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250-mL 3-necked round-bottom flask, was placed
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hr
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
cooled with a water/ice bath
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C)=C(C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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